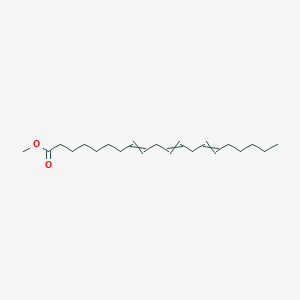

cis-8,11,14-Eicosatrienoic acid methyl ester

Vue d'ensemble

Description

L’acide dihomo-γ-linolénique, ester méthylique est un dérivé ester méthylique de l’acide dihomo-γ-linolénique, un acide gras polyinsaturé oméga-6 à 20 atomes de carbone. Il est principalement connu pour son rôle de précurseur dans la biosynthèse des eicosanoïdes anti-inflammatoires, tels que la prostaglandine E1. Ce composé présente un intérêt significatif en raison de ses applications thérapeutiques potentielles dans le traitement des troubles inflammatoires et de son rôle dans le métabolisme lipidique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide dihomo-γ-linolénique, ester méthylique peut être synthétisé par estérification de l’acide dihomo-γ-linolénique avec du méthanol en présence d’un catalyseur acide, tel que l’acide sulfurique. La réaction implique généralement le chauffage du mélange sous reflux pour conduire le processus d’estérification à son terme .

Méthodes de production industrielle : La production industrielle de l’acide dihomo-γ-linolénique, ester méthylique implique souvent l’extraction de l’acide dihomo-γ-linolénique à partir de sources naturelles, telles que l’huile de bourrache ou l’huile d’onagre, suivie d’une estérification chimique. Le processus peut inclure des étapes telles que la purification, la concentration et le contrôle qualité pour garantir que le produit final répond aux normes industrielles .

Types de réactions :

Oxydation : L’acide dihomo-γ-linolénique, ester méthylique peut subir des réactions d’oxydation, conduisant à la formation d’hydroperoxydes et d’autres produits de dégradation oxydative.

Réduction : Le composé peut être réduit en son alcool correspondant à l’aide d’agents réducteurs comme l’hydrure de lithium aluminium.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe ester est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’oxygène en présence de catalyseurs.

Réduction : L’hydrure de lithium aluminium ou le borohydrure de sodium sont des agents réducteurs typiques.

Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés en conditions basiques ou acides.

Principaux produits formés :

Oxydation : Hydroperoxydes et autres produits de dégradation oxydative.

Réduction : Alcools correspondants.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé

Applications De Recherche Scientifique

Nutritional Supplementation

cis-8,11,14-Eicosatrienoic acid methyl ester is a precursor to important eicosanoids, which play critical roles in inflammation and immune responses. It is often included in dietary supplements aimed at improving omega-6 fatty acid intake.

Pharmaceutical Research

This compound has been studied for its potential anti-inflammatory properties. Research indicates that metabolites derived from DGLA can modulate inflammatory responses and may be beneficial in treating conditions such as arthritis and cardiovascular diseases .

Cosmetic Formulations

Due to its moisturizing properties and ability to penetrate skin layers, this compound is used in cosmetic formulations. It helps improve skin hydration and elasticity, making it a valuable ingredient in anti-aging products .

Food Industry

In the food sector, this compound serves as a reference standard for analyzing fatty acid profiles in various food products. Its presence can indicate the nutritional quality of oils and fats used in food processing .

Case Study 1: Anti-inflammatory Effects

A study published in the American Journal of Translational Research examined the effects of DGLA on inflammatory markers in patients with rheumatoid arthritis. Results showed that supplementation with this compound led to a significant reduction in pro-inflammatory cytokines compared to a control group .

Case Study 2: Skin Health

Research conducted by dermatologists demonstrated that topical application of formulations containing this compound improved skin barrier function and reduced transepidermal water loss in subjects with dry skin conditions .

Mécanisme D'action

L’acide dihomo-γ-linolénique, ester méthylique exerce ses effets principalement par sa conversion en acide dihomo-γ-linolénique, qui est ensuite métabolisé en prostaglandine E1 via la voie de la cyclooxygénase. La prostaglandine E1 a des effets anti-inflammatoires et vasodilatateurs, inhibant l’agrégation plaquettaire et réduisant l’inflammation. Le composé entre également en compétition avec l’acide arachidonique pour les enzymes cyclooxygénase et lipooxygénase, réduisant ainsi la production d’eicosanoïdes pro-inflammatoires .

Composés similaires :

Acide arachidonique, ester méthylique : Un autre ester méthylique d’acide gras polyinsaturé oméga-6, mais il conduit à la production d’eicosanoïdes pro-inflammatoires.

Acide gamma-linolénique, ester méthylique : Un précurseur de l’acide dihomo-γ-linolénique, mais avec une chaîne carbonée plus courte.

Unicité : L’acide dihomo-γ-linolénique, ester méthylique est unique en raison de ses propriétés anti-inflammatoires et de son rôle dans la production d’eicosanoïdes anti-inflammatoires, contrairement à l’acide arachidonique, ester méthylique, qui produit des composés pro-inflammatoires. Son potentiel thérapeutique dans le traitement des troubles inflammatoires et son rôle dans le métabolisme lipidique le distinguent davantage des composés similaires .

Comparaison Avec Des Composés Similaires

Arachidonic Acid Methyl Ester: Another omega-6 polyunsaturated fatty acid methyl ester, but it leads to the production of pro-inflammatory eicosanoids.

Gamma-Linolenic Acid Methyl Ester: A precursor to dihomo-.gamma.-linolenic acid, but with a shorter carbon chain.

Uniqueness: Dihomo-.gamma.-Linolenic Acid Methyl Ester is unique due to its anti-inflammatory properties and its role in producing anti-inflammatory eicosanoids, unlike arachidonic acid methyl ester, which produces pro-inflammatory compounds. Its therapeutic potential in treating inflammatory disorders and its role in lipid metabolism further distinguish it from similar compounds .

Activité Biologique

Cis-8,11,14-Eicosatrienoic acid methyl ester, also known as Methyl Dihomo-gamma-linolenic Acid (Methyl DGLA), is a polyunsaturated fatty acid methyl ester derived from dihomo-gamma-linolenic acid (DGLA). This compound is notable for its potential biological activities and health benefits, particularly in the context of inflammation and cardiovascular health. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

- Molecular Formula : C21H36O2

- Molecular Weight : 320.5 g/mol

- Structure : Contains three double bonds at positions 8, 11, and 14 in the hydrocarbon chain.

- Density : Approximately 0.891 g/cm³

- Boiling Point : 195-197°C at 0.6-1 Torr

Biological Activities

This compound exhibits several key biological activities:

- Anti-inflammatory Effects :

- Cardiovascular Health :

- Cell Membrane Fluidity :

Case Studies and Clinical Trials

- Dietary Supplementation :

- Eicosanoid Production :

Comparative Analysis with Other Fatty Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-linolenic acid | Contains three double bonds (9, 12, 15) | Essential fatty acid found in flaxseed oil |

| Gamma-linolenic acid | Contains three double bonds (6, 9, 12) | Precursor for anti-inflammatory eicosanoids |

| Dihomo-gamma-linolenic acid | Contains four double bonds (6, 9, 12, 15) | Important for arachidonic acid synthesis |

| This compound | Contains three double bonds (8, 11, 14) | Unique positioning influences metabolic pathways |

Synthesis Methods

This compound can be synthesized through various methods:

- Esterification : Direct esterification of DGLA with methanol.

- Chemical Modification : Modification of existing fatty acids to enhance specific properties for targeted applications.

These methods allow for both laboratory-scale synthesis and large-scale production depending on the intended use.

Applications

- Nutraceuticals : Due to its anti-inflammatory properties and cardiovascular benefits, methyl DGLA is increasingly used in dietary supplements aimed at promoting heart health.

- Functional Foods : Its incorporation into functional foods is being explored to enhance health benefits associated with PUFA intake.

- Pharmaceuticals : The compound's ability to modulate inflammatory pathways positions it as a candidate for therapeutic development against inflammatory diseases.

Propriétés

IUPAC Name |

methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHATYOWJCAQINT-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334008 | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21061-10-9 | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dihomo-gamma-linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DIHOMO-.GAMMA.-LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying cis-8,11,14-Eicosatrienoic acid methyl ester in biofuel research?

A: The presence of this compound (C20:3n3) was observed in a study exploring the direct conversion of sugarcane bagasse into oil using microbial cultures []. This compound was specifically detected in a system where bagasse was inoculated with Trichoderma reesei and Rhodosporidium toruloides and subsequently subjected to direct methanolysis []. While the detection was considered tentative due to sample dilution, its presence suggests the potential for R. toruloides to produce this specific FAME. This is significant as it provides insight into the FAME profile generated through this specific bioconversion process, contributing to a deeper understanding of the potential of different microbial systems for biofuel production.

Q2: What challenges were encountered in analyzing the FAME profile, and how might they be addressed in future research?

A: The research highlighted the challenge of sample dilution in accurately analyzing the FAME profile []. The low concentration of FAMEs made it difficult to confidently identify and quantify individual components. To overcome this limitation, future research could explore methods for concentrating the extracted FAMEs, such as solid-phase extraction or liquid-liquid extraction techniques. Additionally, employing more sensitive analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) could provide more accurate identification and quantification, even at low concentrations. This would allow for a more comprehensive understanding of the FAME composition and contribute to optimizing the biofuel production process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.